N-[5-(3,5-dimethylphenyl)-1H-pyrazol-3-yl]-1-propanoylpyrrolidine-3-carboxamide
Description
N-[5-(3,5-dimethylphenyl)-1H-pyrazol-3-yl]-1-propanoylpyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its complex structure, which includes a pyrazole ring substituted with a 3,5-dimethylphenyl group and a propanoylpyrrolidine carboxamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Properties
IUPAC Name |
N-[5-(3,5-dimethylphenyl)-1H-pyrazol-3-yl]-1-propanoylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-4-18(24)23-6-5-14(11-23)19(25)20-17-10-16(21-22-17)15-8-12(2)7-13(3)9-15/h7-10,14H,4-6,11H2,1-3H3,(H2,20,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMFSOMELVXMCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(C1)C(=O)NC2=NNC(=C2)C3=CC(=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3,5-dimethylphenyl)-1H-pyrazol-3-yl]-1-propanoylpyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions to form the pyrazole core.
Substitution with 3,5-Dimethylphenyl Group: The pyrazole ring is then substituted with a 3,5-dimethylphenyl group. This can be done via a Friedel-Crafts acylation reaction, where the pyrazole is treated with 3,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Propanoylpyrrolidine Carboxamide Moiety: The final step involves the formation of the propanoylpyrrolidine carboxamide moiety. This can be achieved by reacting the substituted pyrazole with propanoyl chloride and pyrrolidine in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide moiety. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring. Halogenation can be achieved using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: N-bromosuccinimide in carbon tetrachloride for bromination.
Major Products
Oxidation: Formation of carboxylic acids from methyl groups.
Reduction: Conversion of carboxamide to amine.
Substitution: Halogenated derivatives of the pyrazole ring.
Scientific Research Applications
Chemistry
In chemistry, N-[5-(3,5-dimethylphenyl)-1H-pyrazol-3-yl]-1-propanoylpyrrolidine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound has shown potential as an enzyme inhibitor. It can be used in studies to understand enzyme mechanisms and to develop new inhibitors for therapeutic purposes.
Medicine
In medicine, the compound is being investigated for its potential anti-inflammatory and analgesic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise molecular structures.
Mechanism of Action
The mechanism of action of N-[5-(3,5-dimethylphenyl)-1H-pyrazol-3-yl]-1-propanoylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to the active site of enzymes, inhibiting their activity. The 3,5-dimethylphenyl group enhances the binding affinity through hydrophobic interactions, while the propanoylpyrrolidine carboxamide moiety can form hydrogen bonds with amino acid residues in the active site.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(3,5-dimethylphenyl)-1H-pyrazol-3-yl]-1-butanoylpyrrolidine-3-carboxamide
- N-[5-(3,5-dimethylphenyl)-1H-pyrazol-3-yl]-1-acetylpyrrolidine-3-carboxamide
Uniqueness
Compared to similar compounds, N-[5-(3,5-dimethylphenyl)-1H-pyrazol-3-yl]-1-propanoylpyrrolidine-3-carboxamide has a unique combination of structural features that enhance its biological activity. The propanoyl group provides a balance between hydrophobic and hydrophilic interactions, making it more effective in binding to diverse molecular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
